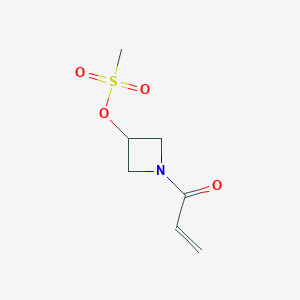

(3-Chlorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

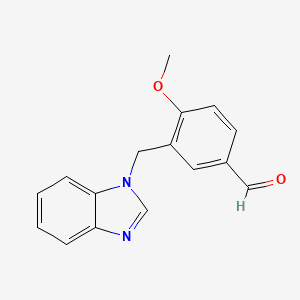

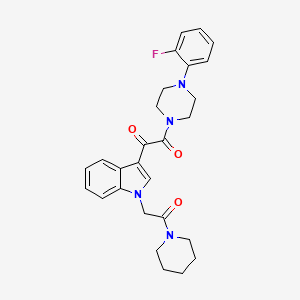

The molecular structure of piperidine derivatives has been studied extensively . For example, a methylpiperidine ring in a stable chair conformation has been observed in similar compounds . The mean plane of the twisted piperidine ring subtends a dihedral angle with that of the benzene ring .Chemical Reactions Analysis

While specific chemical reactions involving “(3-Chlorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone” are not available, piperidine derivatives have been known to exhibit a wide range of biological activities .Scientific Research Applications

Pharmaceutical Research

This compound has potential applications in pharmaceutical research due to its structural similarity to sulfonamide drugs. Sulfonamides have a broad range of biological activities and are known for their antibiotic properties. The presence of the sulfonyl group in this compound suggests it could be explored for antibacterial and antiviral activities. For instance, related sulfonamide derivatives have shown efficacy against the tobacco mosaic virus .

Agricultural Bioengineering

In the context of agricultural bioengineering, derivatives of this compound could be synthesized to explore their herbicidal properties. The chlorophenyl group, in particular, might contribute to the development of green pesticides aimed at enhancing crop protection without harming the environment .

Chemical Synthesis

As a building block in chemical synthesis, this compound could be used to create a variety of sulfonamide derivatives. These derivatives could then be tested for a range of activities, including antifungal, anticonvulsant, and carbonic anhydrase inhibition, which is a therapeutic target for some diuretics and glaucoma medications .

Mechanism of Action

As an orexin receptor antagonist, Suvorexant likely works by blocking the action of orexin, a neurotransmitter that regulates arousal, wakefulness, and appetite.

Future Directions

The future directions for research on “(3-Chlorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone” and similar compounds could involve further exploration of their potential therapeutic applications, particularly as orexin receptor antagonists. Further studies could also focus on the synthesis and structural analysis of these compounds .

properties

IUPAC Name |

(3-chlorophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO3S/c1-12(2)11-22(20,21)15-6-8-18(9-7-15)16(19)13-4-3-5-14(17)10-13/h3-5,10,12,15H,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGWCFZEMMTELP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hexyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2885874.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone](/img/structure/B2885878.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2885884.png)

![[2-(2-Acetylanilino)-2-oxoethyl] 3-[(5-chloro-2,4-dimethoxyphenyl)-methylsulfamoyl]benzoate](/img/structure/B2885889.png)